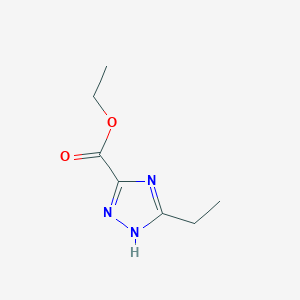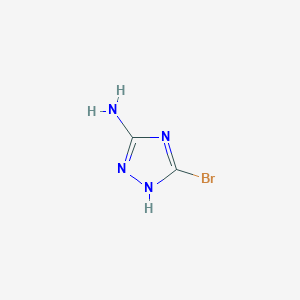
5-Borono-2-methoxybenzoic acid
Overview
Description
5-Borono-2-methoxybenzoic acid, also known by its CAS Number 913836-12-1, is a chemical compound with a molecular weight of 195.97 . Its IUPAC name is 5-(dihydroxyboryl)-2-methoxybenzoic acid . It is stored at room temperature under an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H9BO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,12-13H,1H3,(H,10,11) . This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.4±0.1 g/cm³ . The boiling point is 442.5±55.0 °C at 760 mmHg . The compound has 5 hydrogen bond acceptors and 3 hydrogen bond donors .Scientific Research Applications
Synthesis and Organic Chemistry Applications
5-Borono-2-methoxybenzoic acid is involved in various synthesis processes and applications in organic chemistry. For instance, it is used in the synthesis of photochromic thieno-2H-chromene derivatives, where hydroxybenzo[b]thiophenes, prepared by demethylation of methoxybenzo[b]thiophenes with boron tribromide, are key intermediates (Queiroz et al., 2000). Additionally, it finds application in the directed ortho-metalation of unprotected benzoic acids, enabling the preparation of various 3- and 6-substituted 2-methoxybenzoic acids (Nguyen et al., 2006).
In Biomedical Research
In the biomedical field, derivatives of this compound are explored for their potential therapeutic applications. For example, phenylboronic-acid-modified nanoparticles, which might include derivatives of this compound, have shown promise as antiviral inhibitors against the Hepatitis C virus (Khanal et al., 2013).
Role in Chemical Synthesis
Chemical Analysis and Detection
This compound also plays a role in chemical analysis. For example, boronic acids are detectable through the interruption of excited-state intramolecular proton transfer (ESIPT) of 10-hydroxybenzo[h]quinolone, indicating their use in monitoring synthetic reactions and detecting boron-containing compounds (Aronoff et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
5-borono-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKWFWNYFKBAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657054 | |
| Record name | 5-Borono-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-12-1 | |
| Record name | 5-Borono-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Sec-butyl)phenoxy]-5-methylaniline](/img/structure/B1439157.png)





![(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B1439163.png)





